N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzo-dioxine sulfonamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the colchicine-binding site on microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
This compound acts as an antimicrotubule agent . It interacts with its target by docking to the colchicine-binding site on microtubules . This interaction leads to the depolymerization of microtubules , disrupting their structure and function .
Biochemical Pathways
The disruption of microtubule structure and function affects several biochemical pathways. Most notably, it blocks cell cycle progression in the G2/M phase . This blockage prevents cells from undergoing mitosis, thereby inhibiting cell proliferation.
Pharmacokinetics
The pyrrolidine ring, a common feature in these compounds, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This feature, along with the non-planarity of the ring, contributes to the compound’s bioavailability .
Result of Action
The compound’s action results in antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . This means that the compound is effective in inhibiting the growth of these cancer cells.
Biochemical Analysis
Biochemical Properties
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as tubulin, where it binds to the colchicine-binding site, leading to microtubule depolymerization . This interaction disrupts the polymerization of tubulin, which is essential for cell division and intracellular transport. Additionally, the compound has been shown to exhibit antiproliferative activity in various cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by blocking cell cycle progression in the G2/M phase, thereby inhibiting cell division . This compound also affects cell signaling pathways, particularly those involved in microtubule dynamics. By causing microtubule depolymerization, it disrupts the normal functioning of the cytoskeleton, leading to altered cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with tubulin. The compound docks at the colchicine-binding site on tubulin, preventing the polymerization of microtubules . This inhibition of microtubule assembly disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may influence gene expression by altering the stability and localization of microtubules, which are critical for intracellular transport and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its antiproliferative effects in vitro, with consistent inhibition of cell division and microtubule dynamics
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and antitumor activity without noticeable toxicity . At higher doses, toxic effects such as weight loss, organ toxicity, and behavioral changes have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic pathways also influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues. This distribution pattern is crucial for its therapeutic effects, as it ensures that the compound reaches its intended sites of action .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with microtubules . The compound’s localization is facilitated by its binding to tubulin, which directs it to the cytoskeleton. This subcellular targeting is essential for its function as a microtubule inhibitor, as it allows the compound to effectively disrupt microtubule dynamics and exert its antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors. The phenyl group is then introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidone derivatives, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: A simpler derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Uniqueness
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a pyrrolidine ring, a phenyl group, and a benzo-dioxine sulfonamide moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18-2-1-9-20(18)14-5-3-13(4-6-14)19-26(22,23)15-7-8-16-17(12-15)25-11-10-24-16/h3-8,12,19H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAWKNDWSYNKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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